2,3,4-Trichlorophenyl carbonochloridate
Description
2,3,4-Trichlorophenyl carbonochloridate (CAS 32080-88-9) is an acyl chloride derivative with the molecular formula C₇H₂Cl₄O₂. It is characterized by a phenyl ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions, coupled with a reactive carbonochloridate group (-O-CO-Cl). This compound is primarily utilized in organic synthesis as an acylating agent, enabling the transfer of the trichlorophenyloxycarbonyl group to nucleophiles such as amines or alcohols. Its reactivity stems from the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack .
Properties
CAS No. |
331282-36-1 |
|---|---|
Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
(2,3,4-trichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H |
InChI Key |
DGVQWIVRASMLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(=O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
2,3,4-Trichlorophenyl carbonochloridate can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
2,3,4-Trichlorophenyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorophenol and carbon dioxide.
Reduction: It can be reduced to 2,3,4-trichlorophenyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form 2,3,4-trichlorobenzoic acid using oxidizing agents such as potassium permanganate.
Scientific Research Applications
2,3,4-Trichlorophenyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-trichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Research Findings and Data
Table: Comparative Reduction Potentials and Reaction Yields
| Compound | Reduction Potential (V vs. SCE) | Yield in XCEC (%) |
|---|---|---|
| This compound | −2.4 | 78 |
| 4-Nitrophenyl carbonochloridate | −2.6 | 92 |
| Phenyl carbonochloridate | −1.9 | 45 |
| 1-Phenylethyl carbonochloridate | −2.1 | 60 |
Notes:
- Lower (more negative) reduction potentials correlate with higher yields in nickel-catalyzed reactions due to efficient SET processes .
- The trichlorophenyl derivative balances reactivity and stability, achieving a 78% yield in XCEC without requiring cryogenic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
